Oxadiazole Isomer Differentiation: 1,2,5-Oxadiazole (Furazan) vs. 1,2,4-Oxadiazole Core Determines Lipophilicity and Electronic Profile
The target compound features a 1,2,5-oxadiazole (furazan) core, whereas its closest structural isomer—2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide (ChemDiv D646-0021)—contains a 1,2,4-oxadiazole ring . The predicted lipophilicity of the furazan compound is XLogP3 = 3.9 , representing a reduction of approximately 0.78 log units compared to the 1,2,4-oxadiazole isomer (logP = 4.6783) . According to the comprehensive review by Mancini et al., 1,2,5-oxadiazoles possess unique physical and electronic properties relative to the 1,2,4- and 1,3,4-isomers, with quantifiable differences in lipophilicity, basicity, and dipole moment magnitude [1]. Furazans are described as highly inductive, comparable to a trifluoromethyl or tetrazolyl group in electron-withdrawing capacity [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide (D646-0021): logP = 4.6783, logD = 4.6776 |
| Quantified Difference | ΔlogP ≈ -0.78 log units (target less lipophilic); furazan core reduces lipophilicity by approximately 0.8 log units vs. 1,2,4-oxadiazole isomer |
| Conditions | Computed physicochemical properties from vendor technical datasheets (XLogP3 from smolecule.com; logP/logD from ChemDiv D646-0021 compound characteristics) |
Why This Matters
Lower lipophilicity (Δ ≈ -0.78 log units) favors improved aqueous solubility and potentially reduced non-specific protein binding relative to the 1,2,4-oxadiazole isomer, a distinguishing factor when selecting compounds for in vitro screening or in vivo studies where solubility-limited exposure is a concern.
- [1] Mancini RS, Barden CJ, Weaver DF, Reed MA. Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(4):1786-1815. doi:10.1021/acs.jmedchem.0c01901. View Source
